

Application Notes and Protocols for the Purification of BAY 1129980

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177

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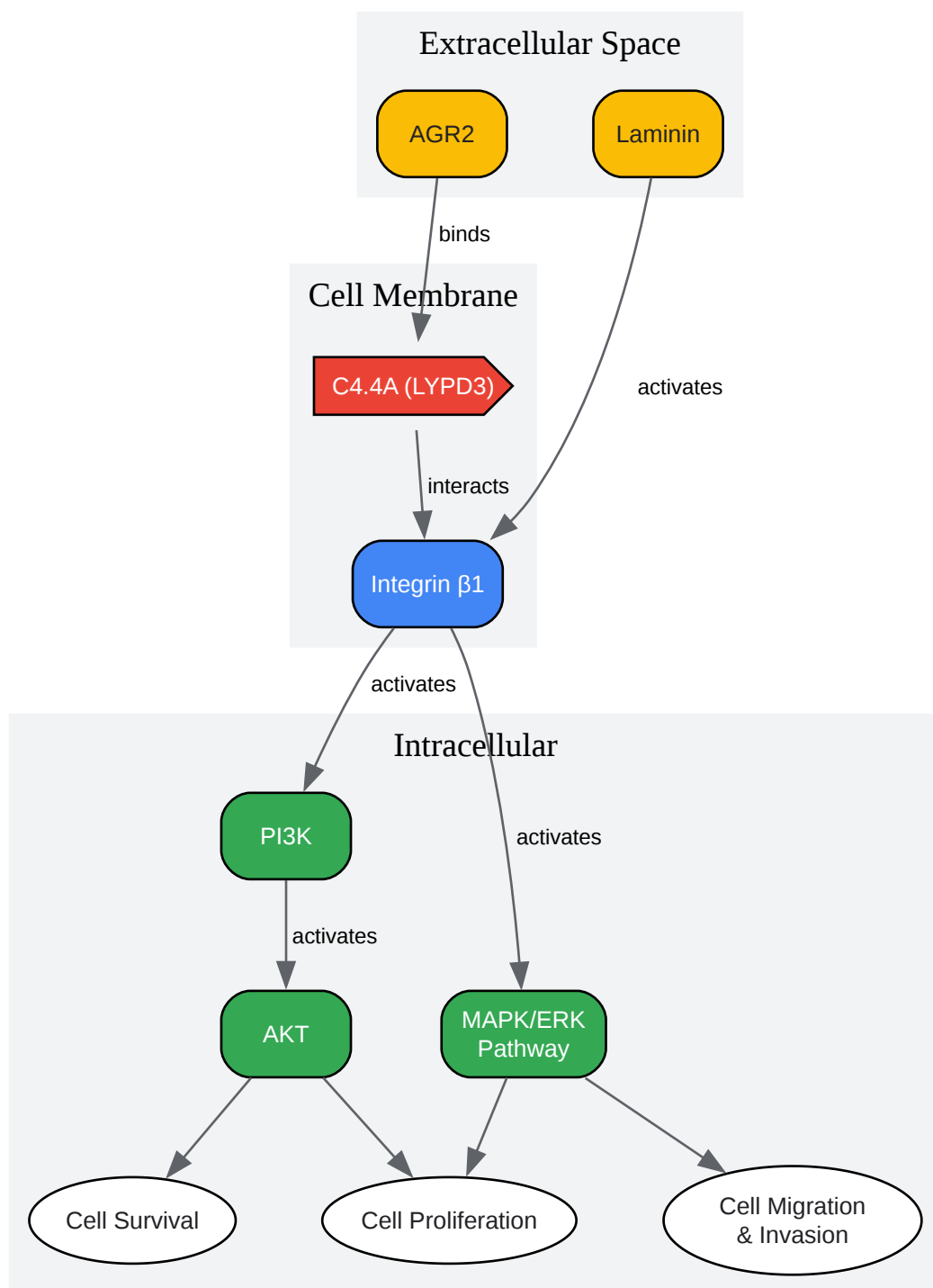
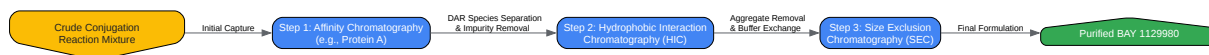
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the post-synthesis purification of BAY 1129980, an antibody-drug conjugate (ADC) composed of a fully human IgG1 monoclonal antibody targeting C4.4A (LYPD3) conjugated to a potent auristatin W derivative. The following protocols are designed to ensure high purity, homogeneity, and yield of the final ADC product, critical for preclinical and clinical applications.

Overview of the Purification Strategy

The purification of BAY 1129980 from the crude conjugation reaction mixture is a multi-step process designed to remove unconjugated antibody, excess small molecule drug-linker, residual solvents, and to fractionate the ADC based on its drug-to-antibody ratio (DAR). A typical purification workflow involves a series of chromatographic steps.

Experimental Workflow Diagram



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- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of BAY 1129980]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603177#purification-of-bay-1129980-post-synthesis]

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